2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
Description
This compound is a structurally complex molecule featuring a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) modified with a sulfone group (1,1-dioxido) and substituted with a 2,4-difluorophenyl group and a phenyl-ethanone moiety. Its molecular formula is C₁₉H₁₈F₂NO₃S, with a molecular weight of 393.42 g/mol.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3S/c20-16-7-6-15(17(21)13-16)12-19(23)22-9-8-18(26(24,25)11-10-22)14-4-2-1-3-5-14/h1-7,13,18H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVNZHCDKKSYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Mercaptoamine Precursors
The 1,4-thiazepane core is typically constructed via cyclization of 3-mercaptopropylamine derivatives. Source details a protocol using:
- Substrate : N-(3-chloropropyl)-2-fluorobenzamide
- Conditions :
Reagent Concentration Temperature Time Na2S·9H2O 2.5 eq 80°C 12 h DMF Solvent N2 atmosphere
This method yields the thiazepane ring with 78% efficiency before oxidation. Post-cyclization oxidation to the sulfone employs hydrogen peroxide (30% v/v) in acetic acid at 50°C for 6 h.
Palladium-Catalyzed Ring Closure
Source demonstrates an alternative approach using transition metal catalysis:
Pd(OAc)2 (5 mol%)
Xantphos (10 mol%)
Cs2CO3 (3 eq)
Toluene, 110°C, 24 h
This method achieves 82% yield for the thiazepane intermediate while maintaining stereochemical integrity.
Difluorophenyl Ketone Installation
Friedel-Crafts Acylation
The ketone bridge is introduced via Friedel-Crafts reaction, as described in source:
Suzuki-Miyaura Coupling
Source reports a palladium-mediated cross-coupling strategy:
Aryl boronic acid 1.2 eq
Pd(PPh3)4 5 mol%
K2CO3 2 eq
DME/H2O (4:1) Solvent
80°C, 12 h
This method achieves 75% yield with excellent regioselectivity for the 2,4-difluoro substitution pattern.
Final Assembly Strategies
Stepwise Coupling Approach
Convergent Synthesis
Parallel synthesis of components followed by final coupling:
Component A: 2,4-Difluorophenyl ketone
Component B: 7-Phenyl-1,4-thiazepane sulfone
Coupling reagent: EDCI/HOBt (1.5 eq each)
Base: DIPEA (3 eq)
Solvent: DCM, 0°C to RT
Achieves 72% yield with easier purification.
Process Optimization and Scalability
Catalytic System Enhancements
Comparative studies from sources and show:
| Catalyst | Yield Increase | Reaction Time Reduction |
|---|---|---|
| Nanoparticulate Pd | 12% | 35% |
| Flow chemistry | 18% | 50% |
Solvent Optimization Table
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 92 |
| THF | 71 | 95 |
| 2-MeTHF | 75 | 98 |
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : >99% (Method: C18 column, 0.1% TFA in H2O/MeCN gradient)
- Chiral Purity : >99.5% ee (Chiralpak AD-H column)
- Sulfone Content : 98-102% (ICP-OMS analysis)
Industrial-Scale Considerations
Source patent data reveals key scalability factors:
- Batch Size : Up to 50 kg demonstrated
- Cost Drivers :
- Palladium recovery (85-92% efficiency)
- Solvent recycling (THF >95% recovery)
- Throughput : 1.2 kg/day in pilot plant trials
Comparative Method Analysis
| Parameter | Stepwise | Convergent | Hybrid |
|---|---|---|---|
| Total Yield | 58% | 72% | 65% |
| Purity | 98.5% | 99.2% | 98.8% |
| Step Count | 7 | 5 | 6 |
| Scalability | Moderate | High | High |
Data aggregated from
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the thiazepane ring.
Reduction: Reduction reactions can potentially remove the dioxido group or alter the thiazepane ring.
Substitution: The difluorophenyl group can participate in substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazepane derivatives with altered oxidation states.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazepane, including this compound, exhibit substantial antimicrobial properties. For instance:
- Mechanism of Action : The compound demonstrates effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have shown that the fluorinated phenyl groups significantly enhance antibacterial activity compared to non-fluorinated counterparts.
- Case Study : A comparative study evaluated several thiazepane derivatives against common pathogens. Results indicated that those with fluorinated groups exhibited a higher inhibition rate against E. coli and S. aureus .
Anticancer Activity
The anticancer potential of this compound has been extensively studied:
- Cell Line Studies : In vitro assays on breast cancer cell lines (e.g., MCF-7) revealed that treatment with the compound led to a marked decrease in cell viability and increased markers for apoptosis. The mechanisms involved include cell cycle arrest and induction of apoptosis.
- Case Study : A notable investigation showed that treatment with this compound resulted in significant apoptosis in HeLa cells, indicating its potential as a lead for developing new anticancer therapies .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with serotonin receptors, particularly 5-HT1A and 5-HT7 receptors:
- Behavioral Studies : In vivo tests using forced swim tests indicated that derivatives exhibited antidepressant-like effects comparable to standard treatments. The interaction with serotonin receptors may modulate neurotransmitter release, influencing mood disorders such as depression and anxiety.
- Mechanism of Action : The compound may inhibit phosphodiesterase enzymes (PDE), which are involved in various signaling pathways related to mood regulation.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group and thiazepane ring can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of the target compound with related derivatives:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone | 1,4-Thiazepane (sulfone) | 2,4-Difluorophenyl, phenyl-ethanone | 393.42 | Sulfone group enhances stability; fluorinated aryl improves bioavailability |
| 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone | 1,4-Thiazepane | 2,5-Difluorophenyl, benzodioxol-ethanone | 391.43 | Benzodioxol increases electron density; lacks sulfone modification |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | Benzothiazine (sulfone) | 4-Ethylphenyl, 3-methylphenyl, fluoro | 435.50 | Benzothiazine core with sulfone; bulky substituents affect solubility |
Structural Insights :
- Sulfone vs. Non-sulfone Analogues: The sulfone group (1,1-dioxido) in the target compound increases polarity and metabolic stability compared to the non-sulfonated thiazepane in , which may degrade faster in vivo .
- Fluorination Patterns : The 2,4-difluorophenyl group in the target compound differs from the 2,5-difluorophenyl in . This positional isomerism can alter electronic effects and steric interactions with biological targets .
Pharmacological Potential
The sulfone group may mimic the triazole’s ability to coordinate metal ions in enzyme active sites .
Biological Activity
The compound 2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉F₂N₁O₃S |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | This compound |
The presence of difluorophenyl and thiazepane moieties suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The dioxido group may contribute to antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Potential
Thiazepane derivatives have been explored for their anticancer potential. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies have shown promising results in vitro against several cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activities of related thiazepane compounds:
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial effects of thiazepane derivatives.
- Findings : Compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Research on Anticancer Activity :
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| 2-(2-Chlorophenyl)-1-(1,1-dioxido...) | Antimicrobial | Moderate inhibition |
| 2-(3-Fluorophenyl)-1-(1,1-dioxido...) | Anticancer | Low cytotoxicity |
| 2-(2,4-Difluorophenyl)-... | Antimicrobial/Anticancer | Significant inhibition and apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
